N-(4-amino-6-oxo-2-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)benzamide - 888414-14-0

N-(4-amino-6-oxo-2-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)benzamide

Catalog Number: EVT-3022827
CAS Number: 888414-14-0
Molecular Formula: C18H21N5O4S
Molecular Weight: 403.46
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-[4-[2-(2-amino-4-ethylpyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-l-glutamic acid

Compound Description: This compound, also known as compound 2, is a novel analogue designed as a potential dual inhibitor of thymidylate synthase (TS) and dihydrofolate reductase (DHFR) with potential antitumor activity []. It showed potent inhibitory activity against E. coli TS and had GI50 values in the nanomolar range against multiple human tumor cell lines in the NCI preclinical in vitro screen []. Compound 2 was also found to be an efficient substrate of human folylpolyglutamate synthetase (FPGS) [].

N-[2-amino-4-ethyl-6-methyl[(pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-l-glutamic acid

Compound Description: This compound, designated as compound 4 in the study, is another novel analogue investigated for its potential as a dual TS and DHFR inhibitor with antitumor properties []. While it demonstrated greater potency against E. coli TS compared to LY231514, it was inactive against human DHFR and exhibited reduced potency against human TS []. Unlike compound 2, this compound was a poor substrate for human FPGS [].

N-[4-[2-(amino-3,4-dihydro-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic acid

Compound Description: This compound, known as LY231514, is a clinically used antifolate TS inhibitor [, ]. It served as a reference compound for evaluating the newly synthesized analogues in the study []. LY231514 exhibits potent inhibition of human TS and relies on FPGS for its antitumor activity [, ].

N-{4-[(2,4-diamino-5-methyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-6-yl)thio]benzoyl}-L-glutamic acid

Compound Description: Identified as compound 3 in the study, this is a novel classical antifolate designed to be a dual DHFR-TS inhibitor and antitumor agent []. It demonstrated potent inhibitory activity against both human DHFR and TS, making it the first reported 2,4-diamino classical antifolate with such dual activity []. Compound 3 also acted as a substrate for FPGS and showed potent growth inhibition against various human tumor cell lines in culture [].

N-{4-[(2-amino-4-oxo-5-methyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-6-yl)thio]benzoyl}-L-glutamic acid

Compound Description: Designated as compound 4 in the research, this novel classical antifolate was synthesized as a potential dual DHFR-TS inhibitor and antitumor agent []. It demonstrated dual inhibitory activity against both DHFR and TS enzymes derived from Toxoplasma gondii (tg) []. Furthermore, compound 4 acted as a substrate for FPGS [].

N-[4-[(2-amino-6-methyl-3,4-dihydro-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)thio]-2'-fluorobenzoyl]-l-glutamic acid (4) and N-[4-[(2-amino-6-methyl-3,4-dihydro-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)thio]-2'-chlorobenzoyl]-l-glutamic acid (5)

Compound Description: These classical 6-5 ring-fused analogues were designed as TS inhibitors and antitumor agents []. They demonstrated potent inhibition of human TS with IC50 values of 54 nM and 51 nM, respectively, surpassing the potency of PDDF, ZD1694, and LY231514 []. These compounds were not substrates for human FPGS and showed growth inhibitory activity against CCRF-CEM cells and other tumor cell lines in culture [].

2-amino-6-methyl-5-(pyridin-4-ylthio)-3,4-dihydro-4-oxo-7H-pyrrolo[2,3-d]pyrimidine

Compound Description: This compound, a nonclassical 6-5 ring-fused analogue, was designed as a TS inhibitor and antitumor agent []. Although 10-fold less potent than its classical counterpart (compound 5 in the same study) against human TS, it demonstrated significantly lower potency against Lactobacillus casei TS, suggesting potential selectivity [].

N-{4-[(2-Amino-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)thio]benzoyl}-L-glutamic acid

Compound Description: This compound, identified as compound 2, is a potent dual inhibitor of human TS and DHFR with excellent in vitro antitumor activity []. The crystal structure of this compound, along with its 6-methyl analogue (compound 1 in the same study), bound to DHFR and NADPH, provided insights into its "folate" mode of binding []. Replacing the 6-methyl group with a 6-ethyl group in compound 2 led to a significant increase in potency (2–3 orders of magnitude) and a broader spectrum of tumor inhibition compared to its 6-methyl analogue [].

3,4-dihydro-2-amino-6-methyl-4-oxo-5-(4-pyridplthio)-quinazolone dihydrochloride (AG337)

Compound Description: AG337 is a nonclassical TS inhibitor designed to overcome resistance mechanisms associated with classical antifolate antimetabolites []. Unlike classical antifolates, which require FPGS for activation, AG337 directly inhibits TS []. Preclinical studies have shown that AG337 has antitumor activity at concentrations achievable in patients [].

Properties

CAS Number

888414-14-0

Product Name

N-(4-amino-6-oxo-2-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)benzamide

IUPAC Name

N-[4-amino-6-oxo-2-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanyl-1H-pyrimidin-5-yl]benzamide

Molecular Formula

C18H21N5O4S

Molecular Weight

403.46

InChI

InChI=1S/C18H21N5O4S/c19-15-14(21-16(25)11-5-2-1-3-6-11)17(26)23-18(22-15)28-10-13(24)20-9-12-7-4-8-27-12/h1-3,5-6,12H,4,7-10H2,(H,20,24)(H,21,25)(H3,19,22,23,26)

InChI Key

HOJBZKNKWFCSJM-UHFFFAOYSA-N

SMILES

C1CC(OC1)CNC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=CC=C3)N

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.